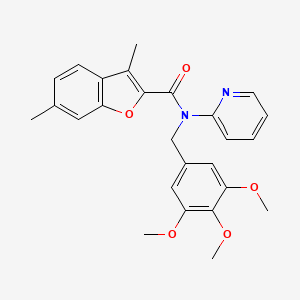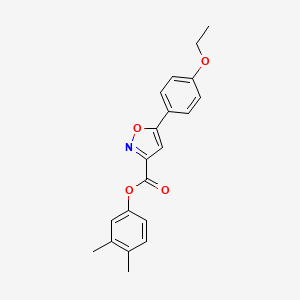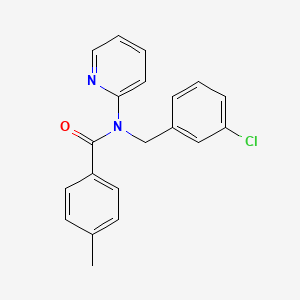![molecular formula C22H24N2O3S B11347222 3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11347222.png)
3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、ベンズアミド類に属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドの合成は通常、複数の段階を伴います。
チアゾール環の形成: チアゾール環は、酸性条件下でα-ハロケトンとチオアミドを縮合させるHantzschチアゾール合成により合成できます。
メトキシフェニル基の付加: メトキシフェニル基は、パラジウム触媒の存在下でボロン酸誘導体とアリールハライドを反応させる鈴木・宮浦カップリング反応によって導入できます。
ベンズアミド核の形成: ベンズアミド核は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング剤の存在下で、安息香酸誘導体とアミンを縮合させることで形成されます。
ブトキシ基の導入: ブトキシ基は、アルコールが炭化水素ハライドと反応してエーテル化反応を起こし、炭酸カリウムなどの塩基の存在下で導入できます。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性が高いです。これには、連続フロー反応器、自動合成プラットフォーム、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。
3. 化学反応の解析
反応の種類
3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、化合物を酸化し、対応するケトンやカルボン酸を生成できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、還元反応を行い、アルコールやアミンを生成できます。
置換: この化合物は、ハロゲン化物やアルコキシドなどの官能基が導入される求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化物またはアルコキシドの導入。
4. 科学研究への応用
3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、癌や感染症など、さまざまな疾患を標的とした新薬の開発のためのリード化合物として使用できます。
有機合成: より複雑な有機分子の合成における中間体として役立つ可能性があります。
材料科学: この化合物は、導電性や蛍光性などの特定の特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Benzamide Core: The benzamide core is formed through the condensation of a benzoic acid derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halides or alkoxides.
科学的研究の応用
3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドの作用機序は、特定の分子標的や経路との相互作用に関与します。
分子標的: この化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、それらの活性を調節する可能性があります。
関与する経路: この化合物は、MAPK/ERK経路などのシグナル伝達経路に影響を与える可能性があり、細胞の増殖、分化、またはアポトーシスに変化をもたらします。
6. 類似化合物の比較
類似化合物
- 4-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミド
- 3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-オキサゾール-4-イル]メチル}ベンズアミド
- 3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-イミダゾール-4-イル]メチル}ベンズアミド
独自性
3-ブトキシ-N-{[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、チアゾール環の存在により、独自の電子特性と立体特性を持っています。これは、化合物が特定の化学反応でより反応性が高くなり、オキサゾール環やイミダゾール環を持つアナログと比較して、生物学的応用においてより効果的になる可能性があります。
類似化合物との比較
Similar Compounds
- 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- 3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl}benzamide
- 3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-imidazol-4-yl]methyl}benzamide
Uniqueness
3-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with oxazole or imidazole rings.
特性
分子式 |
C22H24N2O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
3-butoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-12-27-20-7-5-6-17(13-20)21(25)23-14-18-15-28-22(24-18)16-8-10-19(26-2)11-9-16/h5-11,13,15H,3-4,12,14H2,1-2H3,(H,23,25) |
InChIキー |
FMCFYFFNRHGNMP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide](/img/structure/B11347163.png)
![2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11347166.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11347168.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11347170.png)



![Methyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11347200.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide](/img/structure/B11347216.png)
![1-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11347228.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11347231.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11347237.png)
